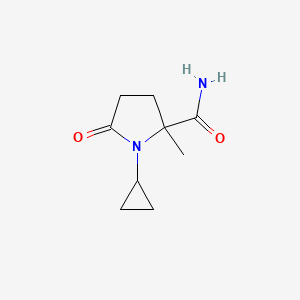![molecular formula C15H14N2O2 B2948103 (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone CAS No. 1798612-33-5](/img/structure/B2948103.png)
(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Scientific Research Applications of 4-(Pyridine-3-carbonyl)-2,3,4,5-Tetrahydro-1,4-Benzoxazepine
Agrochemical Industry: The compound’s derivatives, particularly those with trifluoromethylpyridine (TFMP) motifs, are extensively used in the agrochemical industry. They serve as key structural components in active ingredients for pesticides. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives, making them effective in crop protection .
Pharmaceutical Development: In pharmaceuticals, TFMP derivatives, which share a structural similarity with 4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, are utilized in several approved drugs. Their unique characteristics are leveraged in the development of new medications, with many candidates currently undergoing clinical trials .
Veterinary Medicine: Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. They are incorporated into treatments due to their effective biological activities, which can be attributed to the combination of fluorine’s properties and the pyridine ring .
Synthesis of Fluorinated Pyridines: The compound is involved in the synthesis of various fluorinated pyridines. These fluorinated derivatives are important for their unusual physical, chemical, and biological properties, which are useful in creating selective and potent biological agents .
Radiobiology and Imaging: Derivatives of the compound are used in the synthesis of
F18 F_{18} F18
-substituted pyridines, which are of special interest as potential imaging agents. These agents can be used in local radiotherapy for cancer and other medical applications, highlighting the compound’s role in advancing diagnostic and therapeutic techniques .Development of Functional Materials: The compound’s derivatives are instrumental in the development of functional materials. The introduction of fluorine atoms into lead structures has led to significant advances in this field, with the compound playing a crucial role in the creation of novel materials with improved physical and biological properties .
Environmental Science: In environmental science, the compound’s derivatives are studied for their potential use in environmental remediation. Their strong electron-withdrawing capabilities may be beneficial in processes such as the detoxification of pollutants and the development of environmentally friendly pesticides .
Chemical Synthesis Intermediates: Lastly, the compound serves as an intermediate in the synthesis of a wide range of organic chemicals. Its derivatives are crucial in the creation of new compounds with desired properties for various industrial applications, including the manufacture of advanced synthetic materials .
Eigenschaften
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-5-3-7-16-10-12)17-8-9-19-14-6-2-1-4-13(14)11-17/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSLWJJUNAHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948021.png)
![Morpholin-4-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2948023.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2948025.png)

![7-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2948031.png)




![N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2948039.png)

![N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2948042.png)